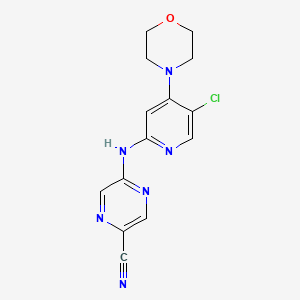
5-((5-Chloro-4-morpholinopyridin-2-yl)amino)pyrazine-2-carbonitrile
Cat. No. B8804287
M. Wt: 316.74 g/mol
InChI Key: GBMZNQWVMHWDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08058045B2
Procedure details


5-Chloro-4-morpholinopyridin-2-amine (68 mg, 0.31 mmol), 4-bromo-cyanopyrazine (30 mg, 0.20 mmol), sodium Pert-butoxide (45 mg, 0.47 mmol), Pd(OAc)2 (3 mg, 0.01 mmol) and BINAP (0.030 g, 0.05 mmol) were mixed under argon atmosphere before addition of mixture of DMF in toluene (2:1, 0.7 mL). The reaction mixture was heated to 140° C. by microwave irradiation for 20 minutes. The reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated. Flash chromoatography on silica, eluting with ethyl acetate-hexane (1:1) gave 5-(5-chloro-4-morpholinopyridin-2-ylamino)pyrazine-2-carbonitrile as a yellow solid (20 mg, 20%).
Name
5-Chloro-4-morpholinopyridin-2-amine
Quantity
68 mg
Type
reactant
Reaction Step One

Name
4-bromo-cyanopyrazine
Quantity
30 mg
Type
reactant
Reaction Step One


Name
butoxide
Quantity
45 mg
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.Br[N:16]1[CH:21]=[CH:20][N:19]=[C:18]([C:22]#[N:23])[CH2:17]1.[Na].[O-]CCCC.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2].CN(C=O)C>[Cl:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][C:5]([NH:8][C:21]2[N:16]=[CH:17][C:18]([C:22]#[N:23])=[N:19][CH:20]=2)=[N:6][CH:7]=1 |f:6.7.8,^1:23|
|
Inputs


Step One
|
Name
|
5-Chloro-4-morpholinopyridin-2-amine
|
|
Quantity
|
68 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=CC(=NC1)N)N1CCOCC1
|
|
Name
|
4-bromo-cyanopyrazine
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrN1CC(=NC=C1)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
butoxide
|
|
Quantity
|
45 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CCCC
|
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
Flash chromoatography on silica, eluting with ethyl acetate-hexane (1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=CC(=NC1)NC=1N=CC(=NC1)C#N)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 mg | |
| YIELD: PERCENTYIELD | 20% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
